(4-Oxo-5-oxaspiro[2.4]heptan-6-yl)methanesulfonyl chloride
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Overview
Description
(4-Oxo-5-oxaspiro[2.4]heptan-6-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H9ClO4S and a molecular weight of 224.66 g/mol . This compound is characterized by its unique spirocyclic structure, which includes an oxaspiro ring and a methanesulfonyl chloride functional group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxo-5-oxaspiro[2.4]heptan-6-yl)methanesulfonyl chloride typically involves the reaction of a spirocyclic ketone with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Oxo-5-oxaspiro[2.4]heptan-6-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acid derivatives.
Reduction Reactions: Reduction of the oxo group can lead to the formation of hydroxyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, sulfonic acids, and hydroxyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-Oxo-5-oxaspiro[2.4]heptan-6-yl)methanesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (4-Oxo-5-oxaspiro[2.4]heptan-6-yl)methanesulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in the study of enzyme inhibition and protein modification. The molecular targets and pathways involved depend on the specific application and the biomolecules being studied.
Comparison with Similar Compounds
Similar Compounds
(4-Oxo-5-oxaspiro[2.4]heptan-6-yl)methanesulfonyl fluoride: Similar structure but with a fluoride group instead of chloride.
(4-Oxo-5-oxaspiro[2.4]heptan-6-yl)methanesulfonyl bromide: Similar structure but with a bromide group instead of chloride.
Uniqueness
(4-Oxo-5-oxaspiro[2.4]heptan-6-yl)methanesulfonyl chloride is unique due to its specific reactivity and the presence of the oxaspiro ring, which imparts distinct chemical properties compared to its analogs. The chloride group makes it particularly reactive towards nucleophiles, making it a valuable reagent in synthetic chemistry and biochemical research.
Properties
IUPAC Name |
(4-oxo-5-oxaspiro[2.4]heptan-6-yl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO4S/c8-13(10,11)4-5-3-7(1-2-7)6(9)12-5/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEMPZBKPZFSGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(OC2=O)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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